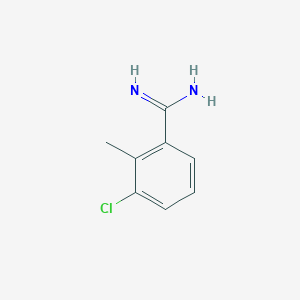

3-Chloro-2-methyl-benzamidine

説明

Structure

3D Structure

特性

CAS番号 |

885964-01-2 |

|---|---|

分子式 |

C8H9ClN2 |

分子量 |

168.62 g/mol |

IUPAC名 |

3-chloro-2-methylbenzenecarboximidamide |

InChI |

InChI=1S/C8H9ClN2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H3,10,11) |

InChIキー |

TXQHQGLSOIOATF-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC=C1Cl)C(=N)N |

正規SMILES |

CC1=C(C=CC=C1Cl)C(=N)N |

製品の起源 |

United States |

Synthetic Methodologies for 3 Chloro 2 Methyl Benzamidine and Its Analogues

Precursor Synthesis and Functionalization for 3-Chloro-2-methyl-benzamidine

The primary route to this compound involves the initial synthesis of crucial precursors, namely 3-chloro-2-methylaniline (B42847) and 3-chloro-2-methylbenzonitrile (B1583584). These intermediates then undergo further chemical transformations to yield the desired amidine functionality.

Synthesis of Key Intermediates (e.g., 3-Chloro-2-methylaniline, 3-Chloro-2-methylbenzonitrile)

3-Chloro-2-methylaniline:

An alternative synthetic route involves the catalytic hydrogenation of 2-chloro-6-nitrotoluene. google.com Furthermore, a method utilizing polysulfides, such as sodium polysulfide, in an aqueous solution with ammonium (B1175870) salts has been disclosed. In this process, 6-chloro-2-nitrotoluene is added dropwise to the heated polysulfide solution to yield 3-chloro-2-methylaniline. google.com

3-Chloro-2-methylbenzonitrile:

A documented method for a similar compound, 4-amino-3-chloro-5-methylbenzonitrile, involves the chlorination of 4-amino-3-methylbenzonitrile (B1365507) using sulfuryl chloride. This suggests that direct chlorination of 2-methylbenzonitrile could be a viable, albeit potentially less regioselective, route to 3-chloro-2-methylbenzonitrile.

Derivatization Strategies for Amidine Formation from Nitriles or Aldehydes

The conversion of nitriles or aldehydes into amidines is a cornerstone of this synthetic approach.

From Nitriles:

The most classical and widely employed method for converting nitriles to amidines is the Pinner reaction . nrochemistry.comorganic-chemistry.orgwikipedia.org This reaction involves the treatment of a nitrile, such as 3-chloro-2-methylbenzonitrile, with an anhydrous alcohol (commonly ethanol) in the presence of dry hydrogen chloride gas. nrochemistry.comgla.ac.uk This forms an intermediate imino ester salt, known as a Pinner salt. nrochemistry.comorganic-chemistry.org Subsequent reaction of the Pinner salt with ammonia (B1221849) or an amine furnishes the corresponding amidine. nrochemistry.comwikipedia.org It is crucial to maintain anhydrous conditions throughout the Pinner reaction to prevent the formation of byproducts like esters. nrochemistry.comgla.ac.uk

A variation of this involves the synthesis of N-hydroxy-benzamidines. For example, 3-chloro-N-hydroxy-2-methyl-benzamidine is synthesized by reacting 3-chloro-2-methylbenzonitrile with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium hydroxide.

Another approach is the direct reaction of nitriles with amines, often facilitated by a catalyst. Lewis acids such as aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and titanium(IV) chloride (TiCl₄) have been shown to mediate the synthesis of N-aryl benzamidines from benzonitriles and anilines. nih.govresearchgate.netresearchgate.net Pre-forming a complex between the nitrile and the Lewis acid can lead to milder reaction conditions and improved yields. researchgate.net

From Aldehydes:

While less direct for the synthesis of this compound itself due to the required oxidation state of the starting material, aldehydes can be converted to amidines through multi-component reactions. For instance, α-amino amidines can be synthesized via a three-component coupling of an aldehyde, an amine, and an isocyanide, often catalyzed by molecular iodine. rsc.org This method offers the advantage of mild reaction conditions and high atom economy. rsc.org

Direct Synthesis Routes for this compound

Direct synthesis routes aim to form the amidine functionality in a more streamlined manner, potentially reducing the number of synthetic steps.

Optimization of Reaction Conditions for Amidine Synthesis

The efficiency of amidine synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, and the nature and stoichiometry of the reactants and catalysts.

For the Pinner reaction, maintaining anhydrous conditions is paramount. The reaction is typically conducted at low temperatures (e.g., 0 °C) during the introduction of HCl gas to prevent decomposition of the intermediate imino ester salt. nrochemistry.com The subsequent amination step is often carried out at or slightly above room temperature. nrochemistry.com

In Lewis acid-catalyzed reactions of nitriles with amines, the reaction temperature and the mode of addition of reagents are critical. For instance, in the AlCl₃-mediated synthesis of N-arylbenzamidines, pre-forming the nitrile-Lewis acid complex before adding the aniline (B41778) allows for milder reaction conditions and can lead to higher yields. researchgate.net

Solvent choice can also play a significant role. In some catalytic systems, polar aprotic solvents like DMF or DMSO are employed. nih.gov

Investigation of Catalytic Systems in Amidine Formation

A variety of catalytic systems have been investigated to promote the formation of amidines from nitriles.

Lewis Acid Catalysis: As mentioned, Lewis acids like AlCl₃, SnCl₄, and TiCl₄ are effective in activating the nitrile group towards nucleophilic attack by an amine. nih.govresearchgate.netresearchgate.net These reactions are typically performed under neat conditions or in a suitable solvent. nih.gov

Transition Metal Catalysis: Copper salts, such as copper(I) chloride (CuCl), have been used to catalyze the synthesis of N-substituted benzamidines from aromatic nitriles and amines. sciforum.net These reactions are often carried out in the presence of a base, such as cesium carbonate (Cs₂CO₃), and a ligand, like 2,2'-bipyridine, under an oxygen atmosphere. sciforum.net This method has been shown to tolerate a range of functional groups on both the benzonitrile (B105546) and the amine. sciforum.net

Iodine Catalysis: Molecular iodine has been reported as a catalyst for the oxidative cross-coupling of benzamidines with other molecules. nih.gov While not a direct synthesis of the amidine itself, it highlights the utility of iodine in reactions involving amidine derivatives. nih.gov

Synthesis of Structurally Related this compound Derivatives

The synthetic methodologies described above can be adapted to produce a variety of structurally related derivatives of this compound.

By employing different amines in the final step of the Pinner reaction or in the Lewis acid- or copper-catalyzed amination of 3-chloro-2-methylbenzonitrile, a wide array of N-substituted 3-chloro-2-methyl-benzamidines can be accessed. For example, using primary or secondary alkylamines would yield N-alkyl or N,N-dialkyl-3-chloro-2-methyl-benzamidines, respectively. Similarly, the use of various anilines would lead to a series of N-aryl-3-chloro-2-methyl-benzamidines.

The synthesis of N-[3-chloro-4-(1,1,2-trifluoro-2-trifluoromethoxy-ethyl)-phenyl]-2,6-difluoro-benzamidine has been reported, showcasing the preparation of complex, fluorinated benzamidine (B55565) derivatives. google.com This synthesis involved the reaction of a substituted aniline with 2,6-difluorophenylacetonitrile (B1294410) in the presence of ammonium acetate. google.com

Furthermore, the synthesis of benzamidine derivatives containing other heterocyclic moieties, such as 1,2,3-triazoles, has been achieved. newdrugapprovals.org These syntheses often involve a "click chemistry" approach to link the benzamidine core to the heterocyclic unit. newdrugapprovals.org

N-Substituted and N'-Substituted Analogues of this compound

The synthesis of N-substituted and N'-substituted analogues of this compound allows for the fine-tuning of the molecule's properties. These substitutions on the amidine nitrogen atoms can be achieved through several methods.

One primary method involves the reaction of the corresponding imidoyl chloride with a primary or secondary amine. The imidoyl chloride of this compound can be prepared from the corresponding N-aryl-3-chloro-2-methyl-benzamide by reacting it with a chlorinating agent such as phosphorus pentachloride or thionyl chloride. The subsequent reaction with an amine provides the N,N'-disubstituted benzamidine.

Another approach is the direct N-arylation of benzamidines. For instance, N-aryl-N'-hydroxybenzamidines can be synthesized from N-arylbenzamidoximes through a palladium-catalyzed C-N cross-coupling reaction. This method provides a route to N-substituted analogues that can be further modified.

The following table summarizes a synthetic approach to N-substituted benzamidines:

| Starting Material | Reagents | Intermediate | Final Product |

| 3-Chloro-2-methyl-benzonitrile | 1. Alcohol, HCl (Pinner Reaction) 2. Amine | 3-Chloro-2-methyl-benzimidate | N-Substituted this compound |

| N-Aryl-3-chloro-2-methyl-benzamide | 1. PCl₅ or SOCl₂ 2. Primary/Secondary Amine | Imidoyl chloride | N,N'-Disubstituted this compound |

Aryl and Alkyl Substituted Benzamidine Derivatives with Analogous Core Structures

The synthesis of benzamidine derivatives with various aryl and alkyl substitutions on the benzene (B151609) ring is crucial for exploring structure-activity relationships. These substitutions can be introduced either before or after the formation of the amidine group.

A common strategy is to start with a pre-substituted benzonitrile. For example, to synthesize a derivative with an additional alkyl group, one could start with the appropriately substituted chloro-methyl-alkyl-benzonitrile and then convert the nitrile group to an amidine using methods like the Pinner reaction.

Transition metal-catalyzed cross-coupling reactions are powerful tools for introducing aryl and alkyl substituents. For instance, a Suzuki or Stille coupling reaction on a bromo-substituted benzonitrile precursor can introduce a wide range of aryl or vinyl groups. After the cross-coupling, the nitrile can be converted to the amidine.

A study on the synthesis of novel benzamidine derivatives as potential inhibitors of urokinase-type plasminogen activator (uPA) highlights the use of multi-step reaction sequences to build up complex substitution patterns on the benzamidine core. This often involves protecting the amidine functionality while performing reactions on the aromatic ring.

Diversification Strategies for the Benzene Ring and Amidine Moiety

Diversification of the benzamidine scaffold is key to generating libraries of compounds for screening purposes. This can be achieved by employing versatile synthetic intermediates that allow for late-stage functionalization.

For the benzene ring, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation on a protected benzamidine derivative can introduce new functional groups. These groups can then be further manipulated. For example, a nitro group can be reduced to an amine, which can then be acylated or alkylated.

Regarding the amidine moiety, its direct modification is also a viable strategy. For example, N-alkylation or N-arylation of an unsubstituted amidine can be performed. Additionally, the amidine can be converted to other functional groups if desired, although this is less common when the amidine itself is the target pharmacophore. The use of pre-functionalized amines in the final step of amidine synthesis is a straightforward way to introduce diversity at the nitrogen atoms.

Advanced Synthetic Methodologies in Benzamidine Chemistry

Recent advancements in synthetic organic chemistry have provided more efficient and selective methods for the synthesis of benzamidines, including this compound and its analogues.

Cascade Reactions and One-Pot Syntheses

Cascade reactions and one-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. For benzamidine synthesis, a one-pot approach could involve the in-situ generation of an imidoyl chloride from a benzamide (B126) followed by immediate reaction with an amine, all in the same reaction vessel.

Another example is the palladium-catalyzed three-component reaction of an aryl halide, an isocyanide, and an amine to form N,N'-disubstituted benzamidines. This approach allows for the rapid assembly of complex benzamidine derivatives from readily available starting materials.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields. The synthesis of benzamidines can be significantly expedited using microwave irradiation. For example, the conversion of nitriles to amidines using ammonium chloride can be achieved in minutes under microwave heating, compared to hours or days using conventional heating methods.

A study demonstrated the microwave-assisted synthesis of N-substituted benzamidines from benzonitriles and amines in the presence of a Lewis acid catalyst. This method proved to be rapid, efficient, and applicable to a wide range of substrates.

The following table provides a comparison of conventional vs. microwave-assisted synthesis for a generic benzamidine synthesis:

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to Days | Minutes |

| Temperature | Often requires high temperatures | Rapid and uniform heating |

| Yields | Variable | Often higher |

| Side Reactions | More prevalent | Reduced |

Regioselective and Stereoselective Synthesis Approaches

For benzamidines with multiple substitution sites, regioselectivity is a critical consideration. For instance, in the functionalization of the benzene ring of this compound, the directing effects of the chloro and methyl groups will influence the position of incoming electrophiles. The ortho- and para-directing methyl group and the ortho-, para-directing but deactivating chloro group will lead to a complex mixture of products in electrophilic substitution, making regioselective synthesis challenging without the use of pre-functionalized starting materials or directing groups.

Stereoselectivity becomes important when chiral centers are present in the substituents on the amidine nitrogens or the benzene ring. The synthesis of enantiomerically pure benzamidine derivatives often requires the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. For example, if a chiral amine is used in the synthesis of an N-substituted benzamidine, the resulting product will be chiral.

Development of Environmentally Benign Synthetic Protocols

The development of environmentally benign synthetic protocols for this compound and its analogues is a crucial area of research, driven by the principles of green chemistry. These principles aim to reduce or eliminate the use and generation of hazardous substances. Research in this field focuses on several key areas, including the use of alternative solvents, catalyst-based methods, and energy-efficient reaction conditions.

One significant approach is the move towards solvent-free reactions. Traditional organic syntheses often rely on volatile and toxic organic solvents, which contribute to environmental pollution. A solvent-free method for the synthesis of N-Aryl benzamidines has been developed using titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄) as a mediator. chemmethod.comnih.gov This method involves the reaction of suitable amines and nitriles and proceeds in moderate to good yields without the need for a solvent, thus minimizing waste and environmental impact. chemmethod.comnih.gov

Another cornerstone of green chemistry is the use of catalysts to improve reaction efficiency and reduce waste. For the synthesis of N-phenyl benzamidine derivatives, copper oxide nanoparticles (CuO NPs) have been utilized as a catalyst under solvent-free conditions. mdpi.com This approach offers a straightforward and green route to these compounds. The reactions can be performed with or without microwave irradiation, highlighting the versatility of this catalytic system. mdpi.com Furthermore, ionic liquid-supported nano-metal catalysts have been employed for the green and efficient synthesis of benzamidine derivatives from benzonitrile raw materials. google.com These catalysts are attractive due to their high activity and recoverability, which aligns with the green chemistry principle of resource efficiency. google.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for developing environmentally friendly protocols. at.uarsc.org Microwave heating can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. rsc.orgwiserpub.com This technique has been successfully applied to the synthesis of various nitrogen-containing heterocycles, which are structurally related to benzamidines. rsc.orgwiserpub.com For instance, the synthesis of 3-chloro-N-(2-(5-chloro-1-tosyl-1H-benzo[d]imidazol-2-yl)ethyl)-N-substituted quinoxalin-2-amine (B120755) derivatives has been achieved using microwave irradiation, demonstrating the potential of this technology for the synthesis of complex, substituted molecules. wiserpub.com

The use of water as a solvent is another important strategy in green synthesis. A method for the aqueous synthesis of 1-H-2-substituted benzimidazoles, which are analogues of benzamidines, has been reported. nih.gov This process involves an intramolecular amination of N-(2-iodoaryl)benzamidine in the presence of potassium carbonate in water, avoiding the need for any additional reagents or catalysts. nih.gov This method is highly valuable from both an environmental and economic perspective. nih.gov

Below are data tables summarizing research findings on environmentally benign synthetic protocols for benzamidine and its analogues.

Table 1: Solvent-Free Synthesis of N-Aryl Benzamidines chemmethod.comnih.gov

| Amine | Nitrile | Mediator | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | Benzonitrile | TiCl₄ | 100-110 | 3-4 | 85 |

| Aniline | Benzonitrile | SnCl₄ | 100-110 | 3-4 | 78 |

| 4-Methylaniline | Benzonitrile | TiCl₄ | 100-110 | 3-4 | 82 |

| 4-Chloroaniline | Benzonitrile | TiCl₄ | 100-110 | 3-4 | 75 |

Table 2: CuO Nanoparticle-Catalyzed Synthesis of N-Phenyl Benzamidine Derivatives mdpi.com

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Yield (%) |

| Benzonitrile | Aniline | CuO NPs | Solvent-free, 100°C | 92 |

| 4-Chlorobenzonitrile | Aniline | CuO NPs | Solvent-free, 100°C | 88 |

| Benzonitrile | 4-Chloroaniline | CuO NPs | Solvent-free, 100°C | 85 |

| Benzonitrile | Aniline | CuO NPs | Solvent-free, Microwave | 95 |

Table 3: Ionic Liquid-Supported Nano-Metal Catalyzed Synthesis of Benzamidine Derivatives google.com

| Benzonitrile Derivative | Catalyst | Conditions | Product |

| Substituted Benzonitrile | Ionic Liquid-Supported Nano-Metal | Hydrogenation Reduction | Substituted Benzamidine |

| R, R' = C₁₋₁₂ Alkyl, Halogen, etc. | Recoverable Catalyst | Green & Efficient | High Activity |

Structural Characterization and Advanced Spectroscopic Analysis

Comprehensive Spectroscopic Characterization Techniques

The elucidation of the molecular structure of 3-Chloro-2-methyl-benzamidine is achieved through a combination of powerful spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information about the compound's atomic framework, connectivity, and elemental composition.

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the number and types of atoms, their connectivity, and their spatial relationships. acs.org For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a complete structural assignment. tandfonline.comwikipedia.org

¹H NMR spectroscopy provides information about the number, environment, and coupling of hydrogen atoms (protons) in a molecule. Based on the structure of this compound, the following proton signals are predicted:

Aromatic Protons: The substituted benzene (B151609) ring contains three protons. Due to their unique positions relative to the chloro and methyl substituents, they are chemically non-equivalent and would each produce a distinct signal in the aromatic region of the spectrum (typically δ 7.0-7.8 ppm). The splitting patterns (multiplicities) of these signals would reveal their coupling relationships (ortho, meta).

Methyl Protons: The methyl (-CH₃) group attached to the benzene ring would appear as a sharp singlet, as it has no adjacent protons to couple with. Its chemical shift is expected in the range of δ 2.2-2.5 ppm.

Amidine Protons: The amidine functional group has two sets of protons (-NH and -NH₂). These protons are exchangeable and often appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. In some cases, these peaks may not be observed if they undergo rapid exchange with a deuterated solvent. libretexts.org

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Ar-H) | ~ 7.0 - 7.8 | Multiplets (m) | 3H |

| Methyl (Ar-CH₃) | ~ 2.2 - 2.5 | Singlet (s) | 3H |

| Amidine (NH, NH₂) | Variable (Broad) | Broad Singlet (br s) | 3H |

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. For this compound, eight distinct signals are expected, corresponding to the eight unique carbon atoms in the structure.

Amidine Carbon: The carbon atom of the amidine group (C=N) is the most deshielded and is expected to appear significantly downfield, typically in the range of δ 160-170 ppm. mdpi.com

Aromatic Carbons: The six carbons of the benzene ring are all chemically unique and would produce six separate signals. The carbons directly bonded to the chloro, methyl, and amidine groups (quaternary carbons) would have chemical shifts determined by the substituent effects. The three carbons bearing hydrogen atoms would also have distinct signals in the typical aromatic region (δ 120-140 ppm).

Methyl Carbon: The carbon of the methyl group is the most shielded and would appear at the highest field (lowest ppm value), typically around δ 15-25 ppm.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amidine (C=N) | ~ 160 - 170 |

| Aromatic (C-Cl) | ~ 130 - 135 |

| Aromatic (C-CH₃) | ~ 135 - 140 |

| Aromatic (C-C=N) | ~ 130 - 140 |

| Aromatic (CH) | ~ 125 - 130 |

| Methyl (-CH₃) | ~ 15 - 25 |

2D NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and confirming the molecular structure by showing correlations between nuclei. wikipedia.orgacs.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. For this compound, it would primarily show correlations between the adjacent protons on the aromatic ring, helping to establish their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. A key correlation would be observed between the protons of the methyl group and the adjacent aromatic proton at position 6, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). tandfonline.com It would be used to definitively assign each aromatic proton signal to its corresponding aromatic carbon signal and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). libretexts.org It is instrumental in connecting the different fragments of the molecule. For instance, the methyl protons would show correlations to the C1, C2, and C3 carbons of the ring. The aromatic protons would show correlations to neighboring carbons as well as the key amidine carbon, confirming the attachment of the amidine group to the ring.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule with high confidence. lcms.cz For this compound (C₈H₉ClN₂), HRMS would be used to confirm the molecular formula. The presence of a chlorine atom would be evident from the characteristic isotopic pattern of its two stable isotopes, ³⁵Cl and ³⁷Cl, which appear in an approximate 3:1 ratio.

| Ion | Molecular Formula | Calculated Mass (m/z) |

|---|---|---|

| [M+H]⁺ (with ³⁵Cl) | C₈H₁₀³⁵ClN₂⁺ | 169.0527 |

| [M+H]⁺ (with ³⁷Cl) | C₈H₁₀³⁷ClN₂⁺ | 171.0498 |

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound.

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts. Studies on substituted benzamidines and related compounds provide a basis for assigning these vibrational frequencies. cdnsciencepub.comnih.govrsc.org

Key expected IR absorption bands for this compound include:

N-H Stretching: The amidine group contains N-H bonds, which typically exhibit stretching vibrations in the range of 3100-3500 cm⁻¹. Primary amidines show two bands corresponding to asymmetric and symmetric stretching of the -NH₂ group. cdnsciencepub.com

C=N Stretching: The carbon-nitrogen double bond of the imino group gives rise to a strong absorption band, typically observed between 1615 and 1690 cm⁻¹. cdnsciencepub.com This band is a key characteristic of the amidine functional group.

Aromatic C-H Stretching: These vibrations occur above 3000 cm⁻¹. mdpi.com

Aliphatic C-H Stretching: The methyl group will show stretching vibrations just below 3000 cm⁻¹.

Aromatic C=C Stretching: The benzene ring will have characteristic stretching vibrations in the 1400-1600 cm⁻¹ region. mdpi.com

C-Cl Stretching: The carbon-chlorine bond stretching vibration is typically found in the fingerprint region, usually between 600 and 800 cm⁻¹.

The table below summarizes the expected IR vibrational frequencies based on data from analogous compounds.

Table 3: Characteristic IR Frequencies for this compound based on Analogues

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Comments | Reference |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3100 - 3500 | Broad or sharp peaks, characteristic of the -NH₂ group | cdnsciencepub.comresearchgate.net |

| Aromatic C-H Stretch | 3010 - 3100 | Medium to weak intensity | mdpi.com |

| Aliphatic C-H Stretch | 2850 - 2970 | Associated with the methyl group | rsc.org |

| C=N Stretch | 1615 - 1690 | Strong intensity, characteristic of the amidine group | cdnsciencepub.com |

| Aromatic C=C Stretch | 1400 - 1600 | Multiple bands of variable intensity | mdpi.com |

| C-N Stretch | 1200 - 1350 | Medium intensity | cdnsciencepub.com |

Characteristic Raman signals would be expected for the symmetric breathing mode of the benzene ring and for the C-Cl stretch. The C=N stretch is also typically Raman active. Commercial Raman spectral libraries contain thousands of spectra for organic and inorganic chemicals, which can be used for comparative analysis. raman-spectra.com The analysis of 4-chloro-N-(2-methoxyphenyl)benzamidoxime included both FT-IR and FT-Raman spectra, demonstrating the utility of combining these techniques for a complete vibrational assignment. researchgate.net

X-ray Crystallographic Analysis of this compound and its Analogues

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. Although a crystal structure for this compound has not been reported, extensive crystallographic data exists for a wide range of benzamidine (B55565) derivatives and analogues, which allows for a detailed prediction of its solid-state structure. nih.govrsc.orgnih.govnih.gov

Determination of Solid-State Molecular Structure and Conformation

The crystal structure of an analogue, N-Chloro-N′-(p-fluorophenyl)-benzamidine, was determined at a very low temperature (17.5 K) to accurately characterize the labile N–Cl bond. rsc.org This study revealed that the N–Cl bond is one of the longest reported, indicating a bond approaching its homolytic dissociation limit. rsc.org The molecule adopts a specific conformation in the crystal lattice, stabilized by intermolecular interactions.

In the structure of a related compound, 3-chloro-N-(2-nitrophenyl)benzamide, the central amide fragment is nearly planar, and it forms dihedral angles of 15.2° and 8.2° with the chloro- and nitro-substituted benzene rings, respectively. nih.gov This indicates that significant twisting between the phenyl ring and the central functional group can be expected. The crystal packing is stabilized by weak C-H···O hydrogen bonds. nih.gov

For this compound, we can anticipate the following structural features:

Planarity: The amidine group, C-C(N)N, is expected to be largely planar.

Torsion Angle: There will be a significant torsion angle between the plane of the phenyl ring and the plane of the amidine group. This is due to the steric hindrance from the ortho-methyl group, which would prevent a fully coplanar arrangement.

Intermolecular Interactions: In the crystal lattice, molecules are likely to be linked by N-H···N hydrogen bonds, forming dimers or chains. This is a very common and stabilizing motif in the crystal structures of amidines and amides. The chlorine atom may also participate in weaker C-H···Cl or Cl···Cl interactions.

The table below presents selected crystallographic data for a representative benzamide (B126) analogue, highlighting the key structural parameters.

Table 4: Selected Crystallographic Data for 3-Chloro-N-(2-nitrophenyl)benzamide

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| Unit Cell Dimensions | a = 12.6300 (9) Å, b = 14.1462 (12) Å, c = 6.7797 (6) Å, β = 105.475 (7)° | nih.gov |

| Dihedral Angle (Amide - Chloro-phenyl) | 15.2 (2)° | nih.gov |

| Dihedral Angle (Amide - Nitro-phenyl) | 8.2 (2)° | nih.gov |

| Key Interactions | Intramolecular N—H⋯O hydrogen bond; Intermolecular C—H⋯O hydrogen bonds | nih.gov |

This structural information from analogues provides a robust framework for understanding the solid-state conformation and packing of this compound, which are crucial for its material properties and interactions.

Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

A search of crystallographic databases and peer-reviewed literature did not yield any published single-crystal X-ray diffraction data for this compound. Consequently, a detailed analysis of its crystal packing, including intermolecular forces like hydrogen bonds, halogen bonds, and π-π stacking interactions, cannot be provided.

Conformational Flexibility and Tautomerism in the Crystalline State

Without crystal structure data, a definitive analysis of the conformational flexibility or the predominant tautomeric form of this compound in the solid state is not possible.

Analysis of Dihedral Angles and Bond Lengths

Specific, experimentally determined dihedral angles and bond lengths for this compound are not available in the published literature.

Other Advanced Analytical Methods

Thermal Analysis (Thermogravimetric Analysis, Differential Thermal Analysis, Differential Scanning Calorimetry)

No published studies detailing the thermal behavior of this compound through TGA, DTA, or DSC were found. Therefore, information regarding its thermal stability, decomposition profile, and phase transitions is unavailable.

Elemental Analysis

While the theoretical elemental composition can be calculated, no published experimental elemental analysis data to confirm the purity and composition of a synthesized sample of this compound could be located.

Computational and Theoretical Studies of 3 Chloro 2 Methyl Benzamidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule.

While specific DFT studies on 3-chloro-2-methyl-benzamidine are not extensively available in the public domain, the electronic structure and reactivity can be inferred from studies on analogous benzamidine (B55565) derivatives. DFT calculations are used to determine various electronic properties and reactivity descriptors. researchgate.netmdpi.com

The electronic structure of this compound is characterized by the interplay of the electron-withdrawing chloro group, the electron-donating methyl group, and the amidine group, all attached to the benzene (B151609) ring. The amidine group itself is a strong electron-donating group. The distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO) are key indicators of the molecule's reactivity. bohrium.comresearchgate.net

The reactivity of benzamidine derivatives can be analyzed using global reactivity descriptors derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). mdpi.com These descriptors help in predicting the molecule's behavior in chemical reactions. For instance, the electrophilicity index provides a measure of the molecule's ability to accept electrons. The local reactivity can be assessed through Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. rsc.org In this compound, the nitrogen atoms of the amidine group are expected to be the primary sites for electrophilic attack, while the carbon atom of the amidine group would be susceptible to nucleophilic attack.

Table 1: Representative DFT-Calculated Electronic Properties for a Substituted Benzamidine

| Property | Description | Representative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.3 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 3.5 D |

Note: The values in this table are illustrative and based on typical values for similar aromatic amidine compounds. Actual values for this compound would require specific DFT calculations.

Computational methods can predict spectroscopic parameters, which are valuable for the characterization of new compounds.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the methyl protons, and the protons of the amidine group. The predicted chemical shift of the methyl protons would likely be in the range of δ 2.3 ppm. The aromatic protons would exhibit a complex splitting pattern due to their coupling and the electronic effects of the chloro and methyl substituents. The ¹³C NMR spectrum would show characteristic signals for the aromatic carbons, the methyl carbon, and the amidine carbon (C=N), which is typically observed in the range of 155-175 ppm. arkat-usa.orgnih.gov

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can also be calculated using DFT. mdpi.com For this compound, the IR spectrum would be characterized by several key absorption bands. These would include C-H stretching vibrations for the aromatic and methyl groups, C=C stretching vibrations of the benzene ring, and the C=N stretching vibration of the amidine group, typically appearing in the region of 1600-1700 cm⁻¹. arkat-usa.org The C-Cl stretching vibration would be observed at lower frequencies.

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value/Range |

| ¹H NMR | |

| Methyl Protons (CH₃) | ~2.3 ppm |

| Aromatic Protons | δ 7.0-7.5 ppm |

| Amidine Protons (NH₂) | δ 5.0-7.0 ppm (broad) |

| ¹³C NMR | |

| Amidine Carbon (C=N) | ~160-170 ppm |

| Aromatic Carbons | δ 120-140 ppm |

| Methyl Carbon (CH₃) | ~20 ppm |

| IR Frequencies | |

| N-H Stretching | 3200-3400 cm⁻¹ |

| C-H Stretching (Aromatic) | 3000-3100 cm⁻¹ |

| C-H Stretching (Aliphatic) | 2850-3000 cm⁻¹ |

| C=N Stretching | 1600-1700 cm⁻¹ |

| C=C Stretching (Aromatic) | 1450-1600 cm⁻¹ |

Note: These are predicted values based on the analysis of similar compounds and general spectroscopic principles.

Theoretical calculations can be employed to investigate the mechanisms and energetics of chemical reactions. For the synthesis of this compound, a common route would involve the reaction of 3-chloro-2-methyl-benzonitrile with an amine source. DFT calculations can model the reaction pathway, identifying transition states and intermediates. osti.gov

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior and interactions of molecules.

The three-dimensional conformation of this compound is a key determinant of its physical and biological properties. Conformational analysis can be performed using molecular mechanics (MM) and molecular dynamics (MD) simulations. researchgate.netresearchgate.net

Molecular Mechanics: MM methods can be used to perform a systematic search of the conformational space to identify low-energy conformers. arkat-usa.org For this compound, the primary rotatable bonds are around the C-C bond connecting the amidine group to the benzene ring and the C-N bonds of the amidine group. The orientation of the amidine group relative to the benzene ring will be influenced by steric interactions with the ortho-methyl group. A conformational search would likely reveal that the most stable conformer has the amidine group twisted out of the plane of the benzene ring to minimize steric hindrance. nih.gov

Molecular Dynamics: MD simulations provide a picture of the molecule's dynamic behavior over time. lew.ro An MD simulation of this compound in a solvent, such as water, would show the fluctuations in bond lengths, bond angles, and dihedral angles. This can reveal the flexibility of the molecule and the preferred conformations in a solution environment. The conformational flexibility is an important factor in how the molecule interacts with other molecules, including biological macromolecules. frontiersin.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein, to form a stable complex. mdpi.comresearchgate.net Benzamidine and its derivatives are well-known inhibitors of serine proteases, such as trypsin, where the positively charged amidinium group interacts with a negatively charged aspartate residue in the S1 binding pocket. lew.rozenodo.orgnih.gov

Table 3: Potential Interacting Residues of this compound in a Serine Protease Active Site (e.g., Trypsin)

| Interaction Type | Potential Interacting Residues |

| Salt Bridge | Asp189 |

| Hydrogen Bonding | Gly216, Ser190 |

| Hydrophobic Interactions | Phenylalanine, Tryptophan, and other non-polar residues in the binding pocket |

Note: This table is based on the known binding mode of benzamidine derivatives to serine proteases and represents a hypothetical binding scenario for this compound.

Molecular Dynamics Simulations to Explore Binding Modes and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules and their interactions over time. In the context of this compound, MD simulations can provide valuable insights into how this compound binds to its biological targets and the stability of the resulting complex.

While specific MD simulation studies exclusively focused on this compound are not extensively available in the public domain, the principles of this technique can be understood from studies on similar benzamidine derivatives. wustl.edu These simulations model the movement of every atom in the system, including the ligand (this compound), the target protein, and surrounding solvent molecules, by solving Newton's equations of motion. nih.govnih.gov This allows researchers to visualize and analyze the binding process at an atomic level.

Key aspects that can be explored through MD simulations include:

Binding Pose and Orientation: Determining the preferred orientation of this compound within the binding site of a protein. This includes identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Conformational Changes: Observing any changes in the three-dimensional structure of both the ligand and the protein upon binding. This phenomenon, known as induced fit, can be crucial for achieving high binding affinity. researchgate.net

Binding Free Energy Calculations: Estimating the strength of the interaction between this compound and its target. Methods like free energy perturbation (FEP) and thermodynamic integration (TI) can be employed to calculate the relative binding affinities of different ligands. nih.gov

Stability of the Complex: Assessing the stability of the ligand-protein complex over the simulation time. This can help predict the residence time of the compound in the binding pocket.

For benzamidine-like inhibitors, MD simulations have been used to successfully predict binding free energies and understand the structural basis for their activity. nih.govresearchgate.net These studies often highlight the importance of the positively charged amidinium group in forming strong interactions with negatively charged residues in the active site of enzymes like trypsin. wustl.edu The simulations can also reveal the role of bulk solvation effects on binding affinity. wustl.edu

Theoretical Descriptors for Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that aims to correlate the chemical structure of a compound with its biological activity. researchgate.net Theoretical descriptors, which are numerical values derived from the molecular structure, play a crucial role in developing quantitative structure-activity relationship (QSAR) models. semanticscholar.org These models can then be used to predict the activity of new, unsynthesized compounds.

Several physicochemical properties are critical for understanding a molecule's pharmacokinetic and pharmacodynamic behavior. These properties can be predicted using computational methods and are essential for SAR analysis.

LogP (Octanol-Water Partition Coefficient): This descriptor measures the lipophilicity of a compound. It influences a drug's ability to cross cell membranes and its distribution in the body. A balanced LogP is often desirable for optimal absorption and distribution.

pKa: The pKa value indicates the acidity or basicity of a compound. For this compound, the basicity of the amidine group is a key determinant of its interaction with biological targets, as it is likely to be protonated at physiological pH. acs.org The pKa influences the charge state of the molecule, which in turn affects its solubility, permeability, and binding interactions.

Polar Surface Area (PSA): PSA is defined as the sum of the van der Waals surface areas of all polar atoms in a molecule. It is a good predictor of a drug's absorption and transport properties. Generally, compounds with a lower PSA tend to have better membrane permeability.

Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Significance in SAR |

| LogP | ~2.5 - 3.0 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| pKa | ~10 - 11 | The high basicity of the amidine group ensures it is protonated at physiological pH, facilitating strong ionic interactions with target proteins. acs.org |

| Polar Surface Area (PSA) | ~50 - 60 Ų | Suggests good oral absorption potential. |

Note: The predicted values are estimates based on computational models and may vary slightly depending on the software and method used.

These predicted properties provide a foundation for building SAR models. For instance, a QSAR study might reveal that increasing lipophilicity (LogP) within a certain range enhances activity, while excessively high LogP values lead to poor solubility and reduced efficacy. Similarly, the pKa of the amidine group is expected to be a critical parameter, with optimal activity observed when the group is predominantly in its charged form.

The electrostatic potential (ESP) surface of a molecule provides a visual representation of its charge distribution. researchgate.net This analysis is particularly useful for understanding non-covalent interactions, such as those between a ligand and its protein target. The ESP is mapped onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), blue indicates regions of positive potential (electron-poor), and green represents neutral regions. mdpi.com

For this compound, the ESP surface would highlight the following features:

Positive Potential: A strong positive potential would be localized around the amidinium group, confirming its role as a hydrogen bond donor and its ability to form favorable electrostatic interactions with negatively charged residues (e.g., aspartate or glutamate) in a binding pocket. wustl.edu

Negative Potential: Negative potential would be associated with the chlorine atom and the nitrogen atoms of the amidine group, indicating their ability to act as hydrogen bond acceptors. The chlorine atom, in particular, can form halogen bonds, which are increasingly recognized as important interactions in drug design. nih.gov

Aromatic Ring: The phenyl ring will exhibit a region of negative potential above and below the plane of the ring (π-electrons) and a slightly positive potential around the edges (hydrogen atoms).

By comparing the ESP surface of this compound with the electrostatic landscape of its target's binding site, researchers can assess the electrostatic complementarity, which is a key factor for high-affinity binding. wustl.edu

Energy Framework Analysis in Crystal Structures

Energy framework analysis is a computational method used to visualize and quantify the intermolecular interactions within a crystal lattice. researchgate.netnih.gov This analysis, often performed using software that calculates pairwise interaction energies between molecules in the crystal, provides a deeper understanding of the forces that govern crystal packing. The results are typically represented as a framework diagram where the thickness of the cylinders connecting the centroids of interacting molecules is proportional to the magnitude of the interaction energy.

Electrostatic Framework: This would highlight the contributions of polar interactions, such as hydrogen bonds and other electrostatic contacts. For this compound, strong electrostatic interactions would be expected to originate from the amidinium group's hydrogen bonds with neighboring molecules.

Dispersion Framework: This illustrates the contribution of van der Waals and π-π stacking interactions. The phenyl rings of adjacent molecules would likely contribute significantly to the dispersion energy framework through stacking or T-shaped interactions.

By examining these frameworks, one can understand the dominant forces responsible for the crystal's stability and how the molecules are arranged. This information is valuable for understanding polymorphism, solubility, and other solid-state properties of the compound. For example, a crystal structure dominated by strong, directional hydrogen bonds is likely to have a higher melting point and lower solubility than one held together primarily by weaker dispersion forces.

Structure Activity Relationship Sar Investigations of 3 Chloro 2 Methyl Benzamidine Analogues

Impact of Substituents on Biological Activity Profiles

The nature and position of substituents on the aromatic ring of benzamidine (B55565) derivatives play a pivotal role in determining their interaction with biological targets.

Role of Halogenation (e.g., Chloro Group) on Potency and Selectivity

Halogen atoms, particularly chlorine, are common substituents in drug design due to their ability to modulate a compound's electronic properties, lipophilicity, and metabolic stability. In the context of benzamidine analogues, the presence of a chloro group can significantly impact potency and selectivity. ontosight.aiontosight.ai For instance, studies on benzamidine derivatives as inhibitors of serine proteases have highlighted the importance of the o-chloro substituent for specificity and potency. ontosight.ai The chloro group is an electron-withdrawing group, which can influence the electronic environment of the benzamidine moiety and its ability to interact with target enzymes. ontosight.ai In some cases, halogenated compounds have shown superior activity compared to unsubstituted analogues. nih.gov For example, in a series of non-benzamidine isoxazoline (B3343090) derivatives designed as factor Xa inhibitors, a chloroaniline group was identified as a highly potent mimic of the benzamidine moiety. researchgate.net Furthermore, research on benzimidazole (B57391) derivatives has shown that compounds with a chloro group can exhibit remarkable antifungal activity. nih.gov Specifically, compounds with chloro and naphthyl substitutions have demonstrated excellent antibacterial activity at low concentrations. researchgate.net

Influence of Methyl Substitution on Activity and Binding Specificity

The methyl group at the 2-position of the benzamidine ring also exerts a significant influence on the biological activity of these analogues. While seemingly a simple modification, the introduction of a methyl group can have profound effects on a molecule's conformation, lipophilicity, and interaction with a binding pocket.

In studies of benzamide (B126) derivatives as potential SARS-CoV protease inhibitors, the methyl-substituted compound was found to be the most active among a series of ortho-substituted analogues. nih.govd-nb.info This suggests that the methyl group may be involved in favorable CH/π-interactions within the enzyme's active site. nih.govd-nb.info The moderate electron-donating (+I) effect of the methyl group, in contrast to the strong electron-withdrawing effect of a group like trifluoromethyl, was shown to be beneficial for binding affinity. nih.govd-nb.info

Furthermore, the presence of a methyl group can be a crucial determinant for activity. In some inhibitor series, replacing the methyl group with a hydrogen atom or a larger phenyl group resulted in a complete loss of activity. nih.gov This highlights the specific steric and electronic requirements of the binding site. Research on 1,2,3-triazine (B1214393) derivatives has also shown that C4 methyl substitution had little effect on reaction rates, indicating that the impact of a methyl group can be highly context-dependent. nih.govacs.org

The following table summarizes the impact of methyl substitution in a series of benzamide derivatives designed as SARS-CoV PLpro inhibitors.

| Compound | R¹ Substituent | Inhibition at 100 µM | IC₅₀ (µM) |

| 2a | CH₃ | 69 ± 2% | 8.7 ± 0.4 |

| 2c | H | 43 ± 1% | 27.2 ± 2.6 |

| 2d | CF₃ | 21 ± 3% | > 100 |

Data sourced from a study on benzamide and isoindoline (B1297411) derivatives as SARS-CoV protease inhibitors. nih.gov

Effects of Other Substituents on the Aromatic Ring (e.g., electron-donating vs. electron-withdrawing)

The electronic nature of substituents on the aromatic ring is a well-established factor influencing the reactivity and biological activity of many compound classes, including benzamidines. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the pKa of the amidine group and modulate the strength of interactions with the target protein.

Generally, electron-withdrawing substituents can enhance the acidity of the amidine proton, which may be favorable for certain binding interactions. Conversely, electron-donating groups can increase the basicity of the amidine. The specific effect depends on the particular biological target and the nature of the binding pocket.

A study on the reaction of 1,2,3-triazines with a series of para-substituted benzamidines demonstrated a clear electronic impact. nih.gov Electron-donating substituents were found to accelerate the reaction, while electron-withdrawing groups slowed it down, which is consistent with an inverse electron demand reaction mechanism. nih.govacs.org A Hammett plot of the data yielded a linear relationship with a negative slope, indicating a significant electronic effect on the reaction rate. nih.govacs.org

In the context of enzyme inhibition, the electronic properties of ring substituents can be critical. For example, in the development of SARS-CoV protease inhibitors, the electron-withdrawing nature of a trifluoromethyl group led to a loss of binding affinity compared to the more beneficial methyl group. nih.gov

Modifications of the Amidine Moiety and their SAR Implications

The amidine group is a key functional moiety in this class of compounds, often acting as a bioisostere for an arginine or lysine (B10760008) side chain and forming crucial interactions with the target protein. Modifications to this group can therefore have a dramatic impact on biological activity.

N-Substitutions and N'-Substitutions

Substitution on the nitrogen atoms of the amidine group can modulate its basicity, steric profile, and hydrogen bonding capacity. Such modifications are a common strategy in drug discovery to fine-tune the properties of a lead compound.

However, not all substitutions are beneficial. In some cases, further derivatization of an amino group can negatively affect affinity. For example, dimethylamino, sulfonamide, and carbamate (B1207046) derivatives have been shown to have reduced activity in certain inhibitor series. nih.gov Research on benzamidine derivatives has also shown that compounds with methyl and methoxy (B1213986) substitutions can exhibit excellent antifungal activity. researchgate.net

Integration into Cyclic Systems

Incorporating the amidine moiety into a cyclic system is a strategy used to constrain its conformation, which can lead to increased potency and selectivity. This approach can also improve metabolic stability and other pharmacokinetic properties.

One example of this is the investigation of conformationally restricted benzamide bioisosteres, which led to the discovery of a chiral phenyltetrahydropyrimidine derivative as a potent and highly selective dopamine (B1211576) D4 receptor agonist. nih.gov In this case, the cyclic amidine served as a bioisostere for the benzamide group. nih.gov

The synthesis of macrocyclic peptides incorporating side-chain-linked cyclic tripeptides has also been explored as a strategy for developing serine protease inhibitors. nih.gov These cyclic structures can mimic the β-sheet conformation often found in protease inhibitor binding and can offer improved metabolic stability compared to their linear counterparts. nih.gov The integration of the amidine or a related basic group into such a constrained ring system can be a powerful approach to optimizing inhibitor design.

Spatial and Stereochemical Requirements for Biological Interactions

The spatial arrangement and stereochemistry of 3-chloro-2-methyl-benzamidine analogues are critical determinants of their biological activity. The three-dimensional shape of a molecule governs its ability to fit into the binding site of a biological target, and subtle changes in geometry or stereochemistry can lead to significant differences in potency and selectivity.

Analysis of Torsion Angles and Molecular Geometry

Studies on related structures, such as benzothiadiazines derived from benzamidines, reveal that these molecules are often distorted from planarity. nih.gov The heterocyclic ring in these compounds is typically bent along the S···N axis, with angles ranging from 7.11° to 15.10°. nih.govrsc.org The pendant aryl rings are also not coplanar with the heterocyclic system, exhibiting torsion angles that can range from 0.8(6)° to as high as 30.09(3)°. nih.govrsc.org

The substitution pattern on the phenyl ring significantly impacts these torsion angles. For instance, the presence of ortho-methyl substituents on the pendant ring leads to the largest torsion angles. nih.govrsc.org In one analysis of benzamidinium tetrachlorogallate, the N-C-N plane of the amidinium group was found to be aligned at 39.6 (2)° to the mean plane of the phenyl group, indicating a significant twist. iucr.org This deviation from planarity is a crucial feature that can affect how the molecule is recognized by its target protein.

In contrast, upon binding or forming a more delocalized system, the molecule can become more planar. For example, the formation of a benzothiadiazinyl cation results in an almost completely planar system, with a torsion angle of only 2.57(6)° between the pendant phenyl ring and the heterocycle. nih.govrsc.org This suggests that the target-bound conformation may favor planarity to maximize favorable interactions.

| Compound/System | Feature | Torsion Angle/Deviation | Reference |

| Benzothiadiazine 1-chlorides | Pendant aryl ring to heterocycle | 0.8(6)° to 30.09(3)° | nih.govrsc.org |

| Benzothiadiazine 1-chlorides with ortho-methyl groups | Pendant aryl ring to heterocycle | Largest angles observed | nih.govrsc.org |

| Benzamidinium tetrachlorogallate | N-C-N plane to phenyl group mean plane | 39.6 (2)° | iucr.org |

| Benzothiadiazinyl cation [4a][GaCl4] | Pendant phenyl ring to heterocycle | 2.57(6)° | nih.govrsc.org |

| Benzothiadiazine 1-chlorides | Heterocyclic ring bend (S···N axis) | 7.11° to 15.10° | nih.govrsc.org |

Enantiomeric Specificity in Target Recognition

Chirality, or the "handedness" of a molecule, is a fundamental aspect of molecular recognition in biological systems. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profound differences in their biological activity, with one enantiomer often being significantly more potent or having a different pharmacological profile than the other. ethernet.edu.et This enantiomeric specificity arises from the chiral nature of biological targets like enzymes and receptors, which can preferentially bind one enantiomer over the other.

In the context of drug design, understanding the stereochemical requirements of a target is paramount. For some targets, both enantiomers of a ligand may exhibit similar activity. For example, in studies of 2-hydroxy APA, an inhibitor of ornithine decarboxylase (ODC), both enantiomers displayed similar enzyme-inhibitory effects, suggesting the chiral center is not involved in a specific, stereoselective interaction. nih.gov

However, for many other systems, stereochemistry is a critical determinant of activity. In the development of factor Xa inhibitors, diastereomeric atropisomers, which are stereoisomers resulting from hindered rotation around a single bond, were separated and found to have distinct activities. acs.org Similarly, for a series of trazodone (B27368) analogues, the (S)-enantiomer of one compound showed the most significant difference in affinity between 5HT2A and α1 receptors, highlighting the importance of stereochemistry for selectivity. acs.org

While specific studies on the enantiomeric specificity of this compound are not extensively detailed in the literature, the principles of stereoselectivity are broadly applicable. If a chiral center were introduced into the this compound scaffold, it would be crucial to synthesize and test the individual enantiomers to determine if the biological target exhibits a preference for one over the other. This process is essential for optimizing potency and minimizing potential off-target effects.

Development of Quantitative Structure-Activity Relationships (QSAR) for Benzamidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, providing mathematical models that correlate the chemical structure of compounds with their biological activity. archivepp.com For benzamidine derivatives, various QSAR models have been developed to understand the structural requirements for their activity against different biological targets, including their roles as antimalarial agents and inhibitors of enzymes like thrombin and complement proteins. archivepp.comnih.govjocpr.com

A novel QSAR study on benzamidines as complement-inhibitory agents demonstrated the development of models with one to five descriptors. The five-descriptor model was shown to be the most statistically robust and predictive. nih.gov This suggests that a combination of several physicochemical properties governs the complement inhibitory activity of these compounds.

In another study focusing on the antimalarial properties of benzamidine derivatives, a Multivariate Image Analysis-based QSAR (MIA-QSAR) method was employed. archivepp.com This approach uses 2D images of the chemical structures to derive predictive models. The resulting models showed high predictive ability, with a root mean square error of prediction (RMSEP) as low as 0.1986 for a Genetic Algorithm-Partial Least Squares (GA-PLS) model. archivepp.com This robust model was then used to predict the inhibitory activity of new, untested compounds. archivepp.com

QSAR models have also been developed for benzamidine derivatives as thrombin inhibitors. jocpr.comresearchgate.net These studies have utilized topological descriptors such as the heat of formation and valence connectivity indices to build correlative models. jocpr.comresearchgate.net Furthermore, 3D-QSAR studies on related aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors have highlighted the importance of hydrophobic character and hydrogen bond donating groups for activity. nih.gov These models yielded excellent correlation coefficients (r² = 0.99) and predictive power (q² = 0.85), providing clear guidelines for designing more potent inhibitors. nih.gov

| QSAR Study Subject | Method/Model | Key Findings/Descriptors | Reference |

| Benzamidine Derivatives (Antimalarial) | MIA-QSAR / OPC-GA-PLS | High predictive ability (RMSEP = 0.1986); used to predict activity of new compounds. | archivepp.com |

| Benzamidines (Complement-Inhibitory) | Multiregression Models | The five-descriptor model was statistically the best. | nih.gov |

| Benzamidine Derivatives (Thrombin Inhibitors) | Topological Descriptors | Heat of formation and valence connectivity indices were used to develop models. | jocpr.comresearchgate.net |

| Aminophenyl Benzamide Derivatives (HDAC Inhibitors) | 3D-QSAR | Hydrophobic character and hydrogen bond donating groups are crucial for activity. r² = 0.99, q² = 0.85. | nih.gov |

These QSAR studies collectively demonstrate that the biological activity of benzamidine derivatives can be effectively modeled and predicted based on their structural features. The insights gained from these models are invaluable for the rational design of new analogues of this compound with enhanced potency and desired pharmacological properties.

Mechanistic Studies of Biological Interactions Involving 3 Chloro 2 Methyl Benzamidine Analogues

Enzyme Inhibition Mechanisms

Benzamidine-containing compounds are well-established as inhibitors of a wide range of enzymes, particularly proteases. Their positively charged amidinium group often mimics the side chains of arginine or lysine (B10760008), allowing them to bind to enzyme active sites.

Analogues of 3-Chloro-2-methyl-benzamidine are notable for their activity against trypsin-like serine proteases, a family of enzymes crucial in processes ranging from blood coagulation to viral entry. The benzamidine (B55565) moiety is a common P1 group in inhibitors designed to target these enzymes. nih.gov

Factor VIIa (FVIIa): The Tissue Factor-Factor VIIa (TF-FVIIa) complex is a key initiator of the coagulation cascade. Acylsulfonamide inhibitors featuring a benzamidine group at the P1 position have been developed to target FVIIa. To improve pharmacokinetic properties like oral bioavailability, research has focused on replacing the highly basic benzamidine group with less basic moieties such as aminoisourea and isoquinoline. nih.gov

Thrombin: As a central enzyme in blood coagulation, thrombin is a major target for anticoagulant therapy. Benzamidine derivatives are recognized as potent competitive inhibitors of thrombin. nih.govacs.org Bivalent benzamidines, such as pentamidine, have demonstrated strong inhibition across multiple serine proteases, including thrombin. acs.org The design of these inhibitors often utilizes the benzamidine structure for its arginine-mimicking properties, which facilitate strong binding to the enzyme's active site. mdpi.com

Hepsin and Matriptase: These type II transmembrane serine proteases (TTSPs) are implicated in cancer progression due to their role in activating growth factors. nih.govresearchgate.net Potent benzamidine-based inhibitors of matriptase have been identified, and subsequent research has yielded peptidomimetic inhibitors with nanomolar activity against both hepsin and matriptase. nih.govnih.gov Certain dipeptide-based analogues have shown high selectivity for hepsin over the closely related matriptase. korea.ac.kr

TMPRSS2: Transmembrane Serine Protease 2 (TMPRSS2) is essential for the cell entry of various respiratory viruses, including SARS-CoV-2. nih.govmdpi.com Consequently, it has become a significant therapeutic target. nih.gov Benzamidine derivatives and related guanidinium-based compounds like camostat and nafamostat are effective TMPRSS2 inhibitors. mdpi.comacs.orgmaplespub.com Studies on camostat analogues have reported inhibition potencies in the low nanomolar range. mdpi.com More advanced sulfonylated 3-amidinophenylalanine derivatives have been developed, showing inhibitory constants (Ki) as low as 0.9 nM. acs.org

The inhibitory activity of benzamidine analogues extends beyond serine proteases to other distinct enzyme families.

Trypanosome Alternative Oxidase (TAO): TAO is a crucial mitochondrial enzyme for the respiration of the bloodstream form of Trypanosoma brucei, the parasite responsible for African trypanosomiasis. researchgate.nettees.ac.uk Because the enzyme is absent in mammals, it is a validated drug target. tees.ac.uk Research into TAO inhibitors has led to the synthesis of imidazoline and benzamidine derivatives designed with a scaffold "head" and a mitochondrion-targeting "tail". researchgate.netfigshare.com These efforts have produced compounds with potent, nanomolar-level inhibition of both the enzyme and the parasite in vitro. tees.ac.uk

Histone Acetyltransferases (HATs), COX, and LOX: While benzamidine analogues are potent inhibitors of proteases and TAO, their activity against other enzyme classes like cyclooxygenases (COX), lipoxygenases (LOX), and histone acetyltransferases (HATs) is less documented. It is important to distinguish that benzamide (B126) derivatives, which are structurally different from benzamidines, have been investigated as inhibitors of histone deacetylases (HDACs). nih.govnih.gov

The efficacy of benzamidine-based inhibitors is rooted in their specific molecular interactions within the enzyme's binding pockets.

Serine Proteases: For trypsin-like serine proteases, the binding mechanism is highly conserved. The positively charged benzamidine group penetrates deep into the S1 specificity pocket of the enzyme. mdpi.com There, it forms a critical salt bridge with a conserved, negatively charged aspartic acid residue (Asp189 in thrombin and trypsin, Asp435 in TMPRSS2). mdpi.comnih.govnih.gov This interaction anchors the inhibitor in the active site. Molecular dynamics simulations of benzamidine binding to trypsin have revealed a dynamic process where the inhibitor first associates with the enzyme surface and then "rolls" through several metastable states before locking into its final bound pose in the S1 pocket. nih.govnih.gov In matriptase, crystal structures have shown that the benzamidine moiety can form additional hydrogen bonds and van der Waals interactions with the peptide backbone of residues Ser190-Gln192, further stabilizing the complex. researchgate.net

The potency of enzyme inhibitors is quantified by kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). Lower values indicate greater potency. Benzamidine analogues have demonstrated a wide range of potencies against various enzyme targets.

For instance, pentamidine, a bivalent benzamidine, inhibits thrombin with a Ki of 4.5 µM. acs.org More specialized peptidomimetic inhibitors have achieved significantly higher potency against other serine proteases, with IC50 values for hepsin and matriptase reaching the low nanomolar and even sub-nanomolar range. nih.gov In the context of antiviral research, TMPRSS2 inhibitors based on camostat analogues show IC50 values between 1–3 nM, while a highly optimized sulfonylated 3-amidinophenylalanine derivative inhibits TMPRSS2 with a Ki of just 0.9 nM. mdpi.comacs.org Similarly, inhibitors of Trypanosome Alternative Oxidase have been developed with IC50 values as low as 2 nM. tees.ac.uk

Interactive Data Table: Kinetic Parameters of Benzamidine Analogues Note: This table summarizes reported kinetic data for various benzamidine analogues against their target enzymes. The specific chemical structures of the analogues vary between studies.

| Target Enzyme | Compound Class | Parameter | Value | Reference |

| Thrombin | Pentamidine (Bivalent benzamidine) | Ki | 4.5 ± 2.3 µM | acs.org |

| Thrombin | Sulfamoyl benzamidine derivative | Ki | 8.53 µM | mdpi.com |

| Hepsin | Piperidine carbamate (B1207046) dipeptide (Cmpd 8c) | IC50 | 0.5 nM | nih.gov |

| Matriptase | Piperidine carbamate dipeptide (Cmpd 8b) | IC50 | 30 nM | nih.gov |

| Hepsin | Leu-Arg dipeptide-based inhibitor | Ki | 11.7 ± 4.9 nM | korea.ac.kr |

| TMPRSS2 | Sulfonylated 3-amidinophenylalanine deriv. | Ki | 0.9 nM | acs.org |

| TMPRSS2 | Ketobenzothiazole-based (N-0385) | IC50 | 1.9 nM | nih.gov |

| TMPRSS2 | Camostat Analogue | IC50 | 1-3 nM | mdpi.com |

| TMPRSS2 | Bromhexine hydrochloride | IC50 | 0.75 µM | nih.gov |

| Trypanosome Alternative Oxidase | 4-alkoxybenzaldehyde derivative | IC50 | 2 nM | tees.ac.uk |

Receptor Binding and Modulation Mechanisms

Beyond direct enzyme inhibition, analogous compounds can modulate the function of cellular receptors by binding to distinct sites.

Receptor ligands are broadly classified based on their binding site. Orthosteric ligands bind to the primary, active site where the endogenous substrate or agonist binds. nih.gov Allosteric modulators bind to a topographically distinct site, indirectly influencing the receptor's conformation and function. nih.govnih.gov

The vast majority of studies on benzamidine analogues describe them as competitive, orthosteric inhibitors, particularly in the context of serine proteases. acs.orgnih.gov They directly compete with the natural substrate for access to the active site. This is a well-understood mechanism that leverages the structural mimicry of the benzamidine group.

However, research into the inhibition of the Trypanosome Alternative Oxidase (TAO) has revealed a more complex picture. While many TAO inhibitors are designed to target the active site, one study recently identified a novel inhibitor that functions through an allosteric mechanism. nih.gov This compound binds to a site distinct from the enzyme's active site, inducing a conformational change that inhibits its catalytic activity. This finding highlights that benzamidine-related scaffolds are not limited to orthosteric interactions and can be adapted to achieve different modes of biological modulation.

Ligand-Induced Receptor Conformational Changes

The binding of a ligand to a receptor is a dynamic process that often leads to significant alterations in the receptor's three-dimensional structure. These conformational changes are fundamental to the initiation of intracellular signaling cascades. For G protein-coupled receptors (GPCRs), such as adenosine, muscarinic, and vasopressin receptors, ligand binding can stabilize specific active or inactive conformations, leading to the recruitment and activation of downstream signaling partners like G proteins and β-arrestins. Similarly, for ligand-gated ion channels like the NMDA receptor, agonist binding triggers a conformational change that opens the ion channel pore.

While no studies have specifically documented the conformational changes induced by this compound, research on other small molecule modulators of the target receptors has utilized techniques like X-ray crystallography, cryo-electron microscopy (cryo-EM), and various spectroscopic methods to visualize these structural rearrangements. These studies provide a framework for how a novel ligand might interact with and alter the structure of its target receptor.

Selectivity Profiling Across Receptor Subtypes (e.g., NMDA receptor subunits, Adenosine receptors, Muscarinic receptors, Vasopressin V2 receptor)

The selectivity of a compound for its intended target over other related receptors is a critical determinant of its therapeutic potential and side-effect profile. For benzamidine analogues, selectivity is influenced by the nature and position of substituents on the benzamidine core. The presence of the 3-chloro and 2-methyl groups on the phenyl ring of this compound would be expected to play a significant role in defining its selectivity profile.

Unfortunately, specific data on the selectivity of this compound across NMDA, adenosine, muscarinic, and vasopressin V2 receptors is not available. To determine such a profile, comprehensive screening assays would be required. The following table illustrates a hypothetical selectivity profile based on the kind of data that would be generated from such studies.

Hypothetical Selectivity Profile Data

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) |

|---|---|---|

| NMDA Receptor Subunits | ||

| GluN1/GluN2A | Data not available | Data not available |

| GluN1/GluN2B | Data not available | Data not available |

| Adenosine Receptors | ||

| A1 | Data not available | Data not available |

| A2A | Data not available | Data not available |

| A2B | Data not available | Data not available |

| A3 | Data not available | Data not available |

| Muscarinic Receptors | ||

| M1 | Data not available | Data not available |

| M2 | Data not available | Data not available |

| M3 | Data not available | Data not available |

| M4 | Data not available | Data not available |

| M5 | Data not available | Data not available |

| Vasopressin V2 Receptor | Data not available | Data not available |

Competition Binding Studies

Competition binding assays are a standard method to characterize the interaction of a new ligand with a receptor. These studies involve measuring the ability of an unlabeled compound (the competitor, in this case, this compound) to displace a radiolabeled ligand that is known to bind to the target receptor. The results of such experiments provide the inhibition constant (Ki), which is a measure of the compound's binding affinity.

As no such studies have been published for this compound, it is not possible to provide specific Ki values. The table below is a template for how data from competition binding studies would be presented.

Illustrative Competition Binding Data

| Target Receptor | Radioligand Used | Ki of this compound (nM) |

|---|---|---|

| NMDA Receptor | [3H]MK-801 | Data not available |

| Adenosine A1 Receptor | [3H]DPCPX | Data not available |

| Muscarinic M1 Receptor | [3H]Pirenzepine | Data not available |

Mechanistic Insights from Integrated Computational and Experimental Approaches